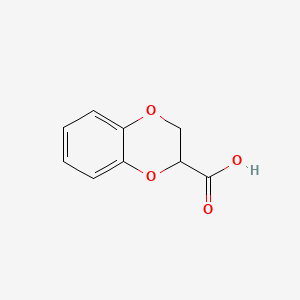

1,4-Benzodioxan-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHAQMOBKLWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957891 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-80-7 | |

| Record name | 1,4-Benzodioxane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzodioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZODIOXANE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9Z56HV1B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Benzodioxan-2-carboxylic Acid: Structure, Properties, and Applications

Introduction

The 1,4-benzodioxan scaffold is a privileged heterocyclic system that serves as a cornerstone in modern medicinal chemistry. Its rigid structure, combined with specific stereochemical and electronic properties, makes it an ideal template for designing molecules with diverse and potent biological activities.[1][2] This guide focuses on a particularly valuable derivative: 1,4-Benzodioxan-2-carboxylic acid. This molecule is not only a significant bioactive compound in its own right but also a crucial chiral building block for the synthesis of numerous therapeutic agents, including the antihypertensive drug Doxazosin.[3][4][5]

Two primary structural features dictate the interaction of 1,4-benzodioxan-based compounds with biological targets: the chirality resulting from substitutions at the C2 position and the decoration of the benzene ring, which often governs receptor subtype selectivity.[2] This document provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development.

Molecular Structure and Stereochemistry

The foundational structure of this compound consists of a benzene ring fused to a 1,4-dioxane ring, with a carboxylic acid group attached at the 2-position of the dioxane ring.

Caption: 2D structure of this compound with key features highlighted.

A critical feature of this molecule is the stereocenter at the C2 position of the dioxane ring. This chirality gives rise to two enantiomers, (R)- and (S)-1,4-Benzodioxan-2-carboxylic acid. The absolute configuration at this center is paramount, as it profoundly influences the molecule's biological activity and interaction with chiral biological targets like enzymes and receptors.[6] The dioxane ring typically adopts a half-chair conformation.[7]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties is essential for handling, formulation, and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | [8][9] |

| Molecular Weight | 180.16 g/mol | [9][10] |

| CAS Number | 3663-80-7 (racemate) | [8][9] |

| Melting Point | 126-130 °C | [11][12] |

| Boiling Point (Normal) | 374.45 °C (calculated) | [8] |

| LogP (Octanol/Water) | 1.40 | [9][13] |

| Appearance | White to off-white solid | [12] |

| Complexity | 204 | [9][10] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for structural verification and purity assessment.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons (typically in the δ 6.8-7.0 ppm range), the methine proton at the C2 chiral center (a multiplet), and the diastereotopic protons of the CH₂ group at the C3 position.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms: four aromatic CH carbons, two quaternary aromatic carbons, the CH₂ and CH carbons of the dioxane ring, and the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm).[14]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700-1750 cm⁻¹), and C-O ether stretches.[5][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.[14]

Synthesis and Chiral Resolution

The preparation of this compound is a well-established process, but the synthesis of enantiomerically pure forms requires specific strategies.

General Synthesis of Racemic Acid

A common and efficient route begins with the reaction of catechol with a suitable three-carbon electrophile, such as methyl 2,3-dibromopropionate, followed by hydrolysis.

Caption: General workflow for the synthesis of racemic this compound.

Causality in Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is sufficient to deprotonate the phenolic hydroxyl groups of catechol, initiating the Sₙ2 reaction, but mild enough to prevent side reactions like elimination or hydrolysis of the ester group.

-

Solvent: A polar aprotic solvent like DMF or acetone is ideal. It effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide, thus promoting the Sₙ2 cyclization.

Chiral Resolution

Since biological activity is often enantiomer-specific, obtaining the pure (R) or (S) enantiomer is crucial for drug development.

-

Classical Resolution via Diastereomeric Salts: This is a robust and widely used method. The racemic acid is reacted with a chiral amine (the resolving agent), such as (S)-1-(p-nitrophenyl)ethylamine, to form a pair of diastereomeric salts.[3] These salts possess different physical properties, most notably solubility.

-

Mechanism of Separation: The difference in the crystal lattice energies of the diastereomeric salts allows for their separation by fractional crystallization. The less soluble salt precipitates from the solution, leaving the more soluble one behind.

-

Liberation of the Acid: After separation, the pure diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure this compound.

-

-

Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers. For instance, the kinetic resolution of the corresponding methyl or ethyl ester can be performed using an enzyme like Candida antarctica lipase B (CALB).[6] The enzyme will selectively hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the other ester enantiomer unreacted. The resulting acid and ester can then be separated.[6] This method is often preferred for its mild reaction conditions and high enantiomeric excesses (>95% ee).

Caption: Comparative workflows for chiral resolution of this compound.

Applications in Drug Development

The 1,4-benzodioxan nucleus is a versatile scaffold found in numerous marketed drugs and clinical candidates.[2] Its derivatives have shown activity as agonists and antagonists at α₁-adrenergic, serotoninergic, and nicotinic receptors, as well as antibacterial and antitumor agents.[1]

-

Key Intermediate for Doxazosin: The (S)-enantiomer of this compound is a pivotal intermediate in the synthesis of Doxazosin, an α₁-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia (BPH).[4][5]

-

Scaffold for Novel Therapeutics: The carboxylic acid group serves as a versatile chemical handle for creating libraries of derivatives, such as amides and esters. For example, acylhydrazones derived from this acid have been investigated as potent antibacterial agents.[15]

-

Probing Biological Targets: The rigid framework of the benzodioxan ring system makes it an excellent tool for probing the topology of receptor binding pockets. By systematically modifying the substituents on both the aromatic and dioxane rings, researchers can perform detailed structure-activity relationship (SAR) studies to optimize ligand-receptor interactions.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its well-defined structure, critical chirality, and versatile reactivity make it an indispensable building block in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and methods for chiral separation is essential for any scientist working on the design and development of novel therapeutics based on the 1,4-benzodioxan scaffold. The continued exploration of this privileged structure promises to yield new and effective treatments for a wide range of diseases.

References

-

Fallacara, A. L., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

-

ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

-

AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 1,4-Benzodioxane-2-carboxylic acid. Chemcasts. [Link]

-

Kasture, S. M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)this compound. Biochemical Engineering Journal, 27(1), 66-71. [Link]

-

PubChem. (n.d.). 1,4-Benzodioxane-2-carboxylic acid. PubChem. [Link]

-

PubChem. (n.d.). (R)-1,4-Benzodioxane-2-carboxylic acid. PubChem. [Link]

-

MDPI. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. [Link]

-

National Institutes of Health. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. NIH. [Link]

-

ResearchGate. (n.d.). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. ResearchGate. [Link]

-

AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

-

Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Scirp.org. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org. [Link]

-

ResearchGate. (n.d.). NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl₃. ResearchGate. [Link]

-

AIR Unimi. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. AIR Unimi. [Link]

-

SpectraBase. (n.d.). 1,4-benzodioxin-2-carboxylic acid. SpectraBase. [Link]

-

ResearchGate. (n.d.). NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl₃. ResearchGate. [Link]

-

ResearchGate. (2024). (PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid. ResearchGate. [Link]

-

Stenutz. (n.d.). 1,4-benzodioxane-2-carboxylic acid. Stenutz. [Link]

-

PubChem. (n.d.). (S)-1,4-Benzodioxane-2-carboxylic acid. PubChem. [Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. scirp.org [scirp.org]

- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem-casts.com [chem-casts.com]

- 9. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,4-Benzodioxane-2-carboxylic acid | 34385-93-8 [chemicalbook.com]

- 12. This compound | 3663-80-7 [chemicalbook.com]

- 13. 1,4-benzodioxane-2-carboxylic acid [stenutz.eu]

- 14. researchgate.net [researchgate.net]

- 15. air.unimi.it [air.unimi.it]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,4-Benzodioxan-2-Carboxylic Acid

Introduction

1,4-Benzodioxan-2-carboxylic acid, a heterocyclic compound with the molecular formula C₉H₈O₄, stands as a pivotal structural motif in medicinal chemistry and drug development. Its rigid framework, combined with the acidic carboxylic group, imparts unique physicochemical properties that are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive exploration of these characteristics, offering both established data and the underlying scientific principles for their determination. Understanding these properties is paramount for researchers and scientists engaged in the design and development of novel therapeutics derived from the benzodioxan scaffold. Such derivatives have shown promise in a variety of therapeutic areas, including as anti-inflammatory and analgesic agents, underscoring the importance of a thorough physicochemical characterization of the parent compound.[1]

Core Physicochemical Properties

The biological fate of a molecule is intrinsically linked to its physical and chemical properties. For this compound, the interplay between its solubility, lipophilicity, and acidity governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | |

| Molecular Weight | 180.16 g/mol | [2] |

| Melting Point | 126-130 °C | |

| pKa | ~3.31 | [3] |

| LogP (Octanol-Water Partition Coefficient) | ~1.4 | [2][4] |

| Aqueous Solubility | Poorly soluble | [5] |

| Appearance | White to off-white solid |

Acidity (pKa): The Ionization Constant

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For this compound, the carboxylic acid moiety is the primary ionizable group.

The experimentally determined pKa of approximately 3.31 indicates that this compound is a weak acid.[3] At physiological pH (around 7.4), the carboxylic acid will be predominantly in its deprotonated, anionic form (carboxylate). This has profound implications for its biological activity, as the charged form will exhibit different solubility, membrane permeability, and receptor-binding interactions compared to the neutral form.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound.[6] The underlying principle involves the gradual neutralization of the acidic functional group with a standard basic solution, while monitoring the corresponding change in pH.

Caption: Workflow for pKa determination by potentiometric titration.

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[7]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if solubility is low). The final concentration should be in the millimolar range.[3]

-

Initial pH Adjustment: Adjust the initial pH of the solution to a value at least 2 pH units below the expected pKa (e.g., to pH 2) using a standardized solution of a strong acid (e.g., 0.1 M HCl). This ensures that the compound is fully protonated at the start of the titration.[3]

-

Titration: Gradually add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) to the sample solution.[3]

-

Data Acquisition: After each addition of the titrant, allow the pH reading to stabilize and record the value.[7]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will have a sigmoidal shape. The pKa is the pH at the half-equivalence point, which corresponds to the point of minimum slope on the curve.[8]

Lipophilicity (LogP): The Partition Coefficient

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's relative affinity for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key predictor of a drug's ability to cross biological membranes. The LogP of this compound is approximately 1.4, indicating a moderate level of lipophilicity.[2][4]

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the LogP of a compound.[9] It directly measures the partitioning of the compound between two immiscible liquid phases, typically n-octanol and water.

Caption: Workflow for LogP determination using the shake-flask method.

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and water by shaking them together for an extended period (e.g., 24 hours) and then allowing the layers to separate.[10]

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the pre-saturated water to the n-octanol solution in a separatory funnel. The ratio of the volumes of the two phases is important and should be recorded.[11]

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.

-

Sample Analysis: Carefully collect an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Solubility: The Ability to Dissolve

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. This compound is described as being poorly soluble in water, which is a common characteristic for many organic acids.[5] Its solubility is expected to be pH-dependent due to the presence of the carboxylic acid group.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the system is at equilibrium.[12]

Caption: Workflow for thermodynamic solubility determination.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).[13]

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[13]

-

Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by filtration through a low-binding filter or by centrifugation.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method like HPLC-UV.[12]

Melting Point: A Measure of Purity and Stability

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range. The melting point of this compound is in the range of 126-130 °C. This relatively high melting point is indicative of a stable crystal lattice.

Experimental Determination of Melting Point: The Capillary Method

The capillary method is a standard and widely used technique for determining the melting point of a solid.[14]

Caption: Workflow for melting point determination by the capillary method.

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered.[15]

-

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[16]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C per minute) for an accurate measurement.[1]

-

Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[15]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene ring, the diastereotopic protons of the methylene group, and the methine proton adjacent to the carboxylic acid. The carboxylic acid proton itself may appear as a broad singlet. A representative ¹H NMR spectrum can be found in the literature.[17]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the dioxan ring.[18]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in a molecule. Key characteristic absorption bands for this compound would include:

-

A broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[19]

-

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.[17]

-

C-O stretching vibrations from the ether linkages and the carboxylic acid.

-

Aromatic C-H and C=C stretching vibrations.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (180.16 g/mol ).

Synthesis

A common synthetic route to this compound involves the reaction of catechol with a suitable three-carbon building block, followed by oxidation. For instance, it can be synthesized from the corresponding alcohol, (2,3-dihydrobenzo[b][1][7]dioxin-2-yl)methanol, by oxidation with potassium permanganate.[17]

Conclusion

The physicochemical properties of this compound, particularly its moderate lipophilicity, weak acidity, and poor aqueous solubility, are defining features that govern its behavior in biological systems. A thorough understanding and accurate determination of these characteristics are essential for any research and development program focused on the design of novel drug candidates based on this important scaffold. The experimental protocols and workflows detailed in this guide provide a robust framework for obtaining reliable and reproducible data, thereby facilitating informed decision-making in the drug discovery process.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Lin, C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.

- J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point.

- Pharma Beginners. (2020).

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

- Chemistry LibreTexts. (2025). 4.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

PubChem. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

- Evotec. (n.d.). Thermodynamic Solubility Assay.

-

PubChem. (n.d.). 1,4-Benzodioxane-2-carboxylic acid. Retrieved from [Link]

- ResearchGate. (n.d.).

- MDPI. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.

- ResearchGate. (n.d.).

- protocols.io. (2024). LogP / LogD shake-flask method.

- BioDuro. (n.d.). ADME Solubility Assay.

- Westlab Canada. (2023). Measuring the Melting Point.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- ChemicalBook. (n.d.). This compound(3663-80-7) 1H NMR.

- ResearchGate. (n.d.). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)

- ResearchGate. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.

- Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ACS Publications. (n.d.).

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- National Center for Biotechnology Information. (2013).

- SpectraBase. (n.d.). 1,4-benzodioxin-2-carboxylic acid.

- Mol-Instincts. (2021). Extended knowledge of (S)-1,4-Benzodioxane-2-carboxylic acid.

- Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.

- ACUBIOCHEM. (n.d.). This compound.

- ResearchGate. (n.d.). Automated assays for thermodynamic (equilibrium)

- ChemicalBook. (n.d.). 1,4-Benzodioxan(493-09-4) 13C NMR spectrum.

-

PubChem. (n.d.). (R)-1,4-Benzodioxane-2-carboxylic acid. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. (R)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. evotec.com [evotec.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. westlab.com [westlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pharmabeginers.com [pharmabeginers.com]

- 17. researchgate.net [researchgate.net]

- 18. 1,4-Benzodioxan(493-09-4) 13C NMR spectrum [chemicalbook.com]

- 19. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1,4-Benzodioxan-2-carboxylic acid CAS number 3663-80-7

An In-Depth Technical Guide to 1,4-Benzodioxan-2-carboxylic acid (CAS: 3663-80-7)

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this guide synthesizes critical data on its properties, synthesis, analysis, and applications, grounded in established scientific literature and practical insights.

Introduction and Strategic Importance

This compound (CAS 3663-80-7) is an aromatic carboxylic acid distinguished by its rigid benzodioxane core.[1] This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in numerous biologically active molecules and clinically significant drugs.[2][3] Its primary value lies in its role as a key intermediate, particularly for chiral compounds, where the stereochemistry at the C2 position is critical for therapeutic efficacy.[4]

Notably, it is an essential precursor in the synthesis of Doxazosin, an alpha-1 adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.[2][3][5] The enantiomerically pure forms of the acid, (S)- and (R)-1,4-Benzodioxan-2-carboxylic acid, are crucial starting materials for accessing the more effective single-enantiomer drugs.[4][6][7] This guide will focus on the racemic compound, providing the foundational knowledge required for its use and subsequent chiral resolution if necessary.

Caption: Logical relationship of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The properties of this compound are well-documented, ensuring reliable identification and quality control.

Physical and Chemical Properties

The compound typically appears as a white to off-white crystalline powder.[1][8][9] Key quantitative data are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 3663-80-7 | [1][8][9][10] |

| Molecular Formula | C₉H₈O₄ | [1][10][11] |

| Molecular Weight | 180.16 g/mol | [1][10][12] |

| Appearance | White to off-white crystalline powder or crystals | [1][8][9] |

| Melting Point | 122 - 130 °C | [1][8][9] |

| Purity | ≥ 97-98% (by GC) | [1][9][10] |

| SMILES | O=C(O)C1COc2ccccc2O1 | [10][11] |

| InChI Key | HMBHAQMOBKLWRX-UHFFFAOYSA-N | [10][11] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint. Key signals include multiplets for the aromatic protons on the benzene ring, and characteristic signals for the three protons on the dioxane ring's chiral center and adjacent methylene group.[13]

-

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to each unique carbon environment in the molecule.[12][14]

-

FTIR: The infrared spectrum is dominated by a strong carbonyl (C=O) stretch from the carboxylic acid group (typically around 1718 cm⁻¹) and a broad O-H stretch.[12][13] C-O ether stretches associated with the dioxane ring are also prominent.[13]

Spectroscopic data are publicly available for reference in databases such as PubChem.[12]

Synthesis Protocol: A Validated Approach

While several synthetic routes exist, a common and reliable method involves the oxidation of the corresponding primary alcohol, (2,3-dihydrobenzo[b][1][9]dioxin-2-yl)methanol. This protocol is based on a well-established potassium permanganate oxidation.

Rationale and Mechanism

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. The reaction proceeds in a basic medium (KOH) to ensure the permanganate is soluble and to deprotonate the intermediate aldehyde, preventing its isolation and facilitating further oxidation. The use of an ice bath is critical; the oxidation is highly exothermic, and low temperatures are necessary to control the reaction rate, prevent over-oxidation, and minimize side reactions.

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[8]

-

Preparation: Accurately weigh the starting material, (2,3-dihydrobenzo[b][1][9]dioxin-2-yl)methanol, and place it in a round-bottom flask equipped with a magnetic stirrer.

-

Dissolution & Cooling: Add 1.3 equivalents of 0.3 N aqueous potassium hydroxide (KOH) solution. Place the flask in an ice-water bath and stir until the solid is fully dissolved and the solution temperature has equilibrated to 0°C. Causality: The basic solution is essential for the oxidation mechanism and substrate solubility.

-

Oxidant Addition: Slowly add solid potassium permanganate (KMnO₄, 2.0 equivalents) in small portions over 10-15 minutes. Ensure the temperature of the reaction mixture does not rise significantly above 5°C. Causality: Slow, portion-wise addition is a critical safety and process control step to manage the exothermic nature of the oxidation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, extract the aqueous phase with dichloromethane (DCM). Wash the organic phase sequentially with water. Causality: The extraction isolates the product from inorganic salts, and the water wash removes any remaining base or water-soluble impurities.

-

Drying and Concentration: Dry the isolated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a white solid.

-

Purification: Purify the crude solid using silica gel flash column chromatography to obtain the final, high-purity this compound.[8] A typical yield for this process is high, potentially exceeding 90%.[8]

Core Applications in Drug Development

The primary application driving interest in this compound is its use as a precursor in pharmaceutical manufacturing.[1]

Keystone Intermediate for Doxazosin

This compound is a non-negotiable building block for the antihypertensive drug Doxazosin. The synthesis involves an amide coupling reaction between an activated form of the carboxylic acid and the complex amine, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.[5][15]

The carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the piperazine nitrogen. This is typically achieved by converting it to a more reactive intermediate, such as an acid chloride or by using a peptide coupling agent.[5][13][15]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. (S)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 3663-80-7 [chemicalbook.com]

- 9. 3663-80-7 | India [ottokemi.com]

- 10. This compound 97 3663-80-7 [sigmaaldrich.com]

- 11. chem-casts.com [chem-casts.com]

- 12. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Benzodioxan-2-Carboxylic Acid

Introduction

1,4-Benzodioxan-2-carboxylic acid is a pivotal heterocyclic compound, serving as a key structural motif and synthetic intermediate in the development of various pharmacologically active agents.[1][2] Its rigid, bicyclic framework is found in molecules designed to interact with crucial biological targets. The precise elucidation of its molecular structure is paramount for ensuring the identity, purity, and quality of research materials and final drug products. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causal links between molecular structure and spectral output, offering a self-validating framework for researchers in the field.

Molecular Structure and Atom Numbering

A foundational understanding of the molecule's topology is essential for interpreting spectroscopic data, particularly for NMR signal assignment. The structure of this compound, with IUPAC numbering, is presented below. This numbering convention will be used throughout the guide.

Sources

The 1,4-Benzodioxan-2-Carboxylic Acid Scaffold: A Technical Guide to Unlocking Its Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxan-2-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties serve as a versatile template for the design of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities associated with this scaffold, delving into its anti-inflammatory, antibacterial, anticancer, and receptor-modulatory properties. By synthesizing technical data with field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to rationally design and evaluate novel therapeutics based on the this compound core. We will explore the critical structure-activity relationships that govern the biological effects of these compounds and provide detailed, validated protocols for their synthesis and biological evaluation.

Introduction: The Enduring Versatility of the 1,4-Benzodioxan Scaffold

The 1,4-benzodioxan ring system, a fusion of a benzene ring and a 1,4-dioxan ring, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a pharmacophore. The introduction of a carboxylic acid group at the 2-position of the 1,4-benzodioxan ring provides a critical handle for molecular diversification, allowing for the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities.[2] This guide will focus specifically on the biological activities stemming from the this compound scaffold and its analogs, highlighting its potential in modern drug discovery.

The inherent chirality at the C2 position of the this compound scaffold introduces a layer of stereochemical complexity that is often pivotal for biological recognition and activity.[3] Furthermore, the aromatic ring provides a platform for substitution, enabling the fine-tuning of electronic and steric properties to optimize interactions with biological targets.[3] This combination of features makes the this compound scaffold an attractive starting point for the development of novel therapeutic agents.

Key Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, targeting a variety of enzymes, receptors, and cellular pathways. This section will explore the most prominent of these activities, supported by quantitative data and mechanistic insights.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds bearing the this compound scaffold has been a significant area of investigation. The structural resemblance of certain derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) has prompted their evaluation as inhibitors of cyclooxygenase (COX) enzymes. For instance, (S)-2-(benzodioxan-6-yl)propionic acid has been shown to inhibit both COX-1 and COX-2, exhibiting potent anti-inflammatory effects in vivo.[4]

Table 1: Anti-inflammatory Activity of Selected 1,4-Benzodioxan Derivatives

| Compound | Target | IC50 (µM) | Reference |

| (S)-2-(benzodioxan-6-yl)propionic acid | COX-1/COX-2 | - | [4] |

| 2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acid | COX-1/COX-2 | - | [4] |

Note: Specific IC50 values were not provided in the source material, but the compounds were reported as inhibitors with significant in vivo activity.

Antibacterial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for novel antibacterial agents. The this compound scaffold has served as a template for the development of potent inhibitors of bacterial enzymes essential for survival. A notable example is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis that has no homolog in humans.[4]

Table 2: Antibacterial Activity of a 1,4-Benzodioxan Derivative

| Compound | Target | Bacterial Strain | MIC (µg/mL) | IC50 (µM) | Reference |

| o-nitrocinnamaldehyde hydrazone derivative of 1,4-benzodioxane-5-carboxylic acid | E. coli FabH | E. coli, P. aeruginosa, S. aureus, B. subtilis | 1.5 - 6 | 3.5 | [4] |

Anticancer Activity

The quest for more effective and less toxic anticancer therapeutics is a driving force in medicinal chemistry. Derivatives of the this compound scaffold have shown promise as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[5] The mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways such as the mTOR pathway.[1][5]

Table 3: Anticancer Activity of a 1,4-Benzodioxane-Hydrazone Derivative

| Compound | Cancer Cell Line | GI50 (µM) | Target | IC50 (µM) | Reference |

| Compound 7e (a 1,4-benzodioxane-hydrazone derivative) | Melanoma (MDA-MB-435, M14, SK-MEL-2, UACC-62) | 0.20 - 0.57 | mTOR kinase | 5.47 | [1][5] |

Adrenergic and Serotonergic Receptor Modulation

Derivatives of the 1,4-benzodioxan scaffold have a rich history as modulators of adrenergic and serotonergic receptors, which are critical targets for the treatment of cardiovascular and central nervous system disorders. The substitution pattern on both the benzodioxan ring and the side chain plays a crucial role in determining the affinity and selectivity for different receptor subtypes.[6][7]

Table 4: Receptor Binding Affinities of 1,4-Benzodioxan Derivatives

| Compound | Receptor Subtype | pKi | Activity | Reference |

| Compound 14 (a 1,4-dioxane derivative) | α1D-AR | - | Antagonist | [4][6] |

| Compound 15 (a 1,4-dioxane derivative) | 5-HT1A | - | Full Agonist | [4][6] |

Note: Specific pKi values were not provided in the source material, but the compounds were identified as potent and selective ligands.

Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of the this compound scaffold is exquisitely sensitive to its substitution pattern. A thorough understanding of the structure-activity relationships (SAR) is paramount for the rational design of new and improved therapeutic agents.

The Importance of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is a key determinant of the biological activity of many derivatives. It can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors. For example, in COX inhibitors, the carboxylic acid moiety often mimics the carboxylate of arachidonic acid, the natural substrate of the enzyme.

Influence of Substituents on the Aromatic Ring

Substitution on the benzene ring of the 1,4-benzodioxan core can significantly impact potency and selectivity. For instance, in the context of α-adrenergic receptor antagonists, the nature and position of substituents on the aromatic ring can dictate the selectivity for different α1-AR subtypes (α1A, α1B, α1D).[6][7] This allows for the design of subtype-selective ligands with improved therapeutic profiles and reduced side effects.

Role of the Side Chain

The nature of the side chain attached to the carboxylic acid function is another critical factor influencing biological activity. The introduction of different amide or ester functionalities can modulate physicochemical properties such as lipophilicity and membrane permeability, thereby affecting the pharmacokinetic profile of the compound. Furthermore, the side chain can be designed to interact with specific subpockets within the target protein, enhancing binding affinity and selectivity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, it is essential to employ validated and standardized experimental protocols. This section provides detailed methodologies for the in vitro evaluation of the key biological activities of this compound derivatives.

Synthesis of 1,4-Benzodioxan-2-Carbonyl Piperazine Derivatives

This protocol outlines a general procedure for the synthesis of piperazine amides of this compound, a common class of derivatives with diverse biological activities.[8]

Step-by-Step Methodology:

-

Synthesis of 1,4-benzodioxan-2-carbonyl chloride: React this compound with thionyl chloride to form the acid chloride.[8]

-

Synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine: React the acid chloride with piperazine in a suitable solvent such as N,N-dimethylformamide (DMF) in the presence of a base like potassium carbonate.[8]

-

Synthesis of final derivatives: React 1-(1,4-benzodioxane-2-carbonyl)piperazine with various sulfonyl chlorides or acid chlorides to obtain the final products.[8]

-

Purification and Characterization: Purify the synthesized compounds using techniques such as recrystallization or column chromatography. Characterize the final products using analytical methods like FT-IR, ¹H NMR, and LC-MS.[8]

Experimental Workflow for Synthesis

Caption: Synthesis of 1,4-benzodioxan-2-carbonyl piperazine derivatives.

In Vitro Anti-inflammatory Assay: COX Inhibition

This protocol describes a method to assess the inhibitory activity of test compounds against COX enzymes.[9][10]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer, a solution of a suitable COX substrate (e.g., arachidonic acid), and solutions of COX-1 and COX-2 enzymes.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a known COX inhibitor (e.g., indomethacin) as a positive control and a vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Detection: Measure the product formation over time using a suitable detection method, such as a colorimetric or fluorometric assay that quantifies the production of prostaglandins.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Antibacterial Assay: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[11][12][13][14]

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Experimental Workflow for MIC Determination

Caption: Simplified mTOR signaling pathway and the inhibitory point of 1,4-benzodioxan derivatives.

Adrenergic Receptor Signaling

α1-Adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines, activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). T[15][16][17]his cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to various physiological responses, including smooth muscle contraction. 1,4-Benzodioxan derivatives can act as antagonists at these receptors, blocking this signaling cascade.

α1-Adrenergic Receptor Signaling Pathway

Caption: α1-Adrenergic receptor signaling and its antagonism by 1,4-benzodioxan derivatives.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor that is negatively coupled to adenylyl cyclase through the Gi/o protein. A[4][18][19][20]ctivation of the 5-HT1A receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of ion channel activity. 1,4-Benzodioxan derivatives can act as agonists at this receptor, mimicking the effects of serotonin.

5-HT1A Receptor Signaling Pathway

Caption: 5-HT1A receptor signaling and agonism by 1,4-benzodioxan derivatives.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel biologically active compounds. Its synthetic tractability and the diverse array of pharmacological activities associated with its derivatives ensure its continued relevance in medicinal chemistry. The insights into the structure-activity relationships and the detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this versatile scaffold.

Future research in this area will likely focus on the development of more potent and selective agents with improved pharmacokinetic and safety profiles. The application of modern drug design strategies, such as computational modeling and structure-based design, will undoubtedly accelerate the discovery of new clinical candidates. Furthermore, the exploration of novel therapeutic applications for this compound derivatives, beyond the well-established areas, holds significant promise for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. actascientific.com [actascientific.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

The Enduring Legacy and Therapeutic Promise of 1,4-Benzodioxan Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxan scaffold, a heterocyclic motif consisting of a benzene ring fused to a 1,4-dioxane ring, has established itself as a cornerstone in medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the potential for stereoisomerism and diverse substitution patterns, has made it a versatile template for the design of a multitude of biologically active compounds.[1] This guide delves into the core principles of 1,4-benzodioxan chemistry, exploring its synthesis, structure-activity relationships (SAR), and its profound impact on various therapeutic areas.

The Architectural Advantage: Why 1,4-Benzodioxan?

The enduring appeal of the 1,4-benzodioxan scaffold in drug design stems from a combination of key structural and physicochemical properties. The fusion of the aromatic benzene ring with the saturated dioxane ring creates a conformationally restrained system. This rigidity can be advantageous for several reasons:

-

Pre-organization for Receptor Binding: A more rigid scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

-

Defined Vectorial Presentation of Substituents: The fixed geometry allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with receptor pockets.

-

Chirality as a Key Modulator: Substitution at the C2 or C3 position of the dioxane ring introduces chirality, often leading to significant differences in pharmacological activity between enantiomers (eudismic ratios).[1]

Therapeutic Frontiers: A Journey Through the Pharmacological Landscape

1,4-benzodioxan derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of marketed drugs and a plethora of promising clinical candidates.

Adrenergic and Serotonergic Receptor Modulation

Perhaps the most well-established application of 1,4-benzodioxan derivatives is in the modulation of adrenergic and serotonergic receptors, which are crucial for regulating a vast array of physiological processes.

α-Adrenergic Receptor Antagonists:

The prototypical example in this class is Doxazosin , a potent and selective α1-adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[4][5] The 1,4-benzodioxan moiety in Doxazosin is crucial for its high affinity and selectivity.

Structure-activity relationship (SAR) studies have revealed key insights into the interaction of these derivatives with α1-adrenoreceptors. The two oxygen atoms in the dioxane ring play distinct roles; the oxygen at position 1 may engage in a donor-acceptor dipolar interaction with the receptor, while the oxygen at position 4 is believed to stabilize the optimal conformation for binding.[6] Replacement of the dihydrodioxane ring with a phenyl or pyrrole nucleus leads to a significant drop in activity, highlighting the importance of this specific heterocyclic system.[6]

Furthermore, modifications on the benzodioxan scaffold have been shown to influence selectivity for α1-adrenoreceptor subtypes (α1A, α1B, and α1D).[7] For instance, certain substitutions can lead to compounds with high affinity and selectivity for the α1a-adrenoreceptor subtype, which is relevant for the design of antagonists with fewer side effects.[7]

Serotonin (5-HT) Receptor Ligands:

1,4-benzodioxan derivatives have also been extensively explored as ligands for various serotonin receptor subtypes, particularly the 5-HT1A receptor.[2][8] MKC-242, for example, is a highly potent and selective 5-HT1A receptor agonist.[9] It acts as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic receptors, suggesting its potential as an anxiolytic or antidepressant agent.[9]

Interestingly, a reversed enantioselectivity has been observed for some 1,4-dioxane derivatives when comparing their binding to α1-adrenergic and 5-HT1A receptors.[8][10] While (S)-enantiomers often show higher affinity for α1-adrenoceptors, (S)-configured enantiomers can exhibit higher affinity for the 5-HT1A receptor.[10] This highlights the subtle yet critical role of stereochemistry in determining receptor selectivity.

Signaling Pathway of α1-Adrenergic Receptor Activation

Caption: Simplified signaling cascade initiated by the activation of α1-adrenergic receptors.

Anticancer Activity

The versatility of the 1,4-benzodioxan scaffold has led to its emergence as a promising framework for the development of novel anticancer agents.[1][4][5] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes and the induction of apoptosis.

Enzyme Inhibition:

Several studies have highlighted the potential of 1,4-benzodioxan-containing compounds as inhibitors of enzymes involved in cancer progression. For instance, derivatives incorporating a 1,3,4-thiadiazole or 1,3,4-oxadiazole ring have demonstrated efficacy as inhibitors of Focal Adhesion Kinase (FAK) and Methionine Aminopeptidase 2 (MetAP2), respectively.[1][11] Both FAK and MetAP2 are known to play significant roles in cell proliferation, migration, and angiogenesis, making them attractive targets for anticancer drug development.[11]

Induction of Apoptosis and Cell Cycle Arrest:

Recent research has focused on 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer.[12] One promising compound, 7e, exhibited potent growth inhibition across a wide range of cancer cell lines and was particularly effective against melanoma.[12] Mechanistic studies revealed that this compound induces apoptosis and causes S-phase arrest in cancer cells.[12] Furthermore, it was identified as an inhibitor of the mTOR kinase, a key regulator of cell growth and proliferation.[12]

The anticancer activity of some 1,4-benzodioxan derivatives has also been linked to their interaction with α1d-adrenoreceptors.[10] Silencing of the α1d-AR has been shown to significantly reduce the anticancer activity of certain compounds, confirming the involvement of this receptor subtype in their mechanism of action.[8][10]

Quantitative Data on Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivative 7e

| Cell Line (Melanoma) | GI₅₀ (μM) |

| MDA-MB-435 | 0.20 |

| M14 | 0.46 |

| SK-MEL-2 | 0.57 |

| UACC-62 | 0.27 |

| Data sourced from in vitro studies on the anticancer activity of 1,4-benzodioxane-hydrazone derivatives.[12] |

Antibacterial and Antineuroinflammatory Applications

Beyond their effects on mammalian cells, 1,4-benzodioxan derivatives have also shown promise in combating bacterial infections and neuroinflammation.

Antibacterial Agents:

In the ongoing search for new antibacterial agents to combat drug-resistant strains, 1,4-benzodioxan derivatives have emerged as a valuable scaffold.[13] These compounds have been developed to target novel bacterial proteins, such as MmpL3, which is essential for the viability of Mycobacterium tuberculosis.[13] Other derivatives have been designed to inhibit the biosynthesis of staphyloxanthin, a pigment that protects Staphylococcus aureus from the host's immune system.[13]

Monoamine Oxidase B (MAOB) Inhibitors and Antineuroinflammatory Activity:

Recent studies have explored 1,4-benzodioxan carboxamide derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[14] MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[15][16] Notably, these derivatives also exhibit antineuroinflammatory activity by suppressing the activation of microglia, which are implicated in the inflammatory processes associated with neurodegeneration.[14] The 1,4-benzodioxan moiety was found to be crucial for the potent MAO-B inhibitory activity.[14]

Synthesis of 1,4-Benzodioxan Derivatives: A Practical Approach

The synthesis of 1,4-benzodioxan derivatives typically involves the reaction of a catechol with a dielectrophile. A common and versatile method is the Williamson ether synthesis, which allows for the introduction of various substituents on the dioxane ring.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-1,4-benzodioxan

This protocol describes a general method for the synthesis of a key intermediate, 2-(hydroxymethyl)-1,4-benzodioxan, which can be further functionalized.

Materials:

-

Catechol

-

3-Chloro-1,2-propanediol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol (1.0 eq) in DMF.

-

Addition of Base and Reagent: Add anhydrous potassium carbonate (2.5 eq) to the solution. While stirring, add 3-chloro-1,2-propanediol (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-(hydroxymethyl)-1,4-benzodioxan.

Workflow for the Synthesis of a 1,4-Benzodioxan Derivative

Caption: A generalized workflow for the synthesis and purification of 1,4-benzodioxan derivatives.

Future Directions and Concluding Remarks

The 1,4-benzodioxan scaffold continues to be a fertile ground for drug discovery.[2][3] Its proven track record in modulating key biological targets, combined with the potential for fine-tuning its pharmacological properties through synthetic modifications, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

-

Exploring New Therapeutic Targets: Expanding the application of 1,4-benzodioxan derivatives to novel biological targets implicated in various diseases.

-

Developing Subtype-Selective Ligands: Designing highly selective ligands for receptor subtypes to minimize off-target effects and improve therapeutic indices.

-

Leveraging Computational Chemistry: Employing in silico methods, such as molecular docking and dynamics, to guide the rational design of new derivatives with enhanced potency and selectivity.[12][14]

-

Investigating Novel Drug Delivery Systems: Formulating 1,4-benzodioxan-based drugs into advanced delivery systems to improve their pharmacokinetic profiles and therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. scirp.org [scirp.org]

- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. air.unimi.it [air.unimi.it]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Natural product-based pharmacological studies for neurological disorders [frontiersin.org]

- 16. tpmap.org [tpmap.org]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 1,4-Benzodioxan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Benzodioxan-2-carboxylic acid, a seemingly unassuming heterocyclic compound, holds a significant position in the annals of medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and enduring legacy as a pivotal scaffold in drug design. We will delve into the foundational synthetic methodologies, explore its physicochemical characteristics, and trace its evolution from a laboratory curiosity to a cornerstone in the development of potent and selective therapeutics, most notably in the realm of α-adrenergic receptor antagonists. This document serves as an in-depth resource for researchers and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the chemistry and pharmacological importance of this versatile molecule.

Introduction: The Emergence of a Privileged Scaffold

The 1,4-benzodioxan moiety has long been recognized as a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1][2] Its unique conformational properties, arising from the fusion of a planar aromatic ring with a non-planar dioxane ring, create a three-dimensional architecture that is highly amenable to specific interactions with biological macromolecules.[2] The introduction of a carboxylic acid group at the 2-position of this scaffold generates this compound, a chiral molecule that has proven to be an exceptionally versatile intermediate in the synthesis of a wide array of biologically active compounds.[3][4]

The significance of this molecule lies not only in its own potential biological activities but, more importantly, in its role as a key building block for more complex pharmaceutical agents.[5] Its derivatives have been instrumental in the exploration and modulation of various physiological pathways, with a particularly profound impact on the adrenergic system.[6][7] This guide will trace the journey of this compound from its chemical origins to its establishment as a cornerstone of modern drug discovery.

Foundational Synthesis: A Classic and Enduring Methodology

The primary and most widely cited method for the synthesis of this compound involves a two-step process commencing with readily available starting materials: catechol and an ester of 2,3-dibromopropionic acid.[8][9] This robust and efficient synthesis has been a mainstay in organic chemistry for decades, a testament to its reliability and scalability.

The Core Reaction: Cyclization and Ester Formation

The initial step involves the condensation of catechol with ethyl 2,3-dibromopropionate. This reaction is typically carried out in a polar aprotic solvent such as dry acetone, in the presence of a weak base, most commonly anhydrous potassium carbonate.[8] The base facilitates the deprotonation of the phenolic hydroxyl groups of catechol, forming a diphenoxide intermediate. This nucleophilic species then undergoes a tandem Williamson ether synthesis, reacting with the two electrophilic carbon atoms of the dibromopropionate to form the 1,4-benzodioxan ring system. The result of this cyclization is the formation of ethyl 1,4-benzodioxan-2-carboxylate.

The Final Step: Saponification to the Carboxylic Acid

The intermediate ester is then subjected to saponification, a basic hydrolysis reaction, to yield the desired this compound.[8] This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt.

Caption: Synthetic pathway to this compound.

Experimental Protocol: A Validated Laboratory Procedure

The following protocol is a representative example of the synthesis of this compound, synthesized from multiple literature sources.[8][9]

Step 1: Synthesis of Ethyl 1,4-Benzodioxan-2-carboxylate

-

To a stirred solution of catechol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (3.0 eq).

-

Heat the mixture to reflux.

-

Add a solution of ethyl 2,3-dibromopropionate (1.0 eq) in dry acetone dropwise to the refluxing mixture over a period of 1-2 hours.

-

Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1,4-benzodioxan-2-carboxylate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 1,4-benzodioxan-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Physicochemical and Spectroscopic Characterization

The unambiguous identification of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physical properties and the characteristic spectroscopic data used for its characterization.[8]

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 126-128 °C |

| ¹H NMR (DMSO-d₆, δ ppm) | 10.64 (s, 1H, COOH), 6.81-6.91 (m, 4H, Ar-H), 5.12 (t, 1H, J = 12.6 Hz, 2-CH), 4.94 (d, 1H, J = 7.4 Hz, 3-CH₂), 4.51 (dd, 1H, J = 9.6, 2.8 Hz, 3-CH₂) |

| FT-IR (KBr, ν, cm⁻¹) | 3171 (br, OH carboxylic), 1718 (C=O acid), 1153 (C-O of 1,4-benzodioxane) |

Historical Trajectory and Pharmacological Significance